methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a complex organic compound characterized by its purine core structure, which is a key component in many biological molecules, including nucleotides and nucleosides. This compound features a benzyl group, two methyl groups, and a sulfanylacetate moiety, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the purine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydrosulfide (NaSH).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of reduced purine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study purine metabolism and its role in cellular processes. It can also act as a probe to investigate enzyme activities and binding interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products that require purine derivatives.
Mechanism of Action
The mechanism by which methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine core can bind to specific sites on these targets, modulating their activity and leading to various biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate: Similar structure with a longer carbon chain.
Methyl 2-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate: Lacks the benzyl group, resulting in different biological activity.
Uniqueness: Methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-13-14(18-16(19)26-10-12(22)25-3)20(2)17(24)21(15(13)23)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAUFAHFMRKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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